(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a phenylpyrazol moiety, and an oxobutenoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid typically involves multiple steps, including the formation of the benzodioxin ring, the pyrazole ring, and the final coupling of these moieties with the oxobutenoic acid group. Common synthetic routes may include:
Formation of Benzodioxin Ring: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxin ring.
Synthesis of Phenylpyrazole: The phenylpyrazole moiety can be synthesized through the reaction of phenylhydrazine with an appropriate diketone.
Coupling Reactions: The final step involves coupling the benzodioxin and phenylpyrazole intermediates with an oxobutenoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its complex structure. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction cascades, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
Uniqueness
Compared to similar compounds, (E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid stands out due to its complex structure, which includes multiple functional groups and rings
Properties
IUPAC Name |
(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O5/c33-27(13-14-28(34)35)31(18-21-7-3-1-4-8-21)19-23-20-32(24-9-5-2-6-10-24)30-29(23)22-11-12-25-26(17-22)37-16-15-36-25/h1-14,17,20H,15-16,18-19H2,(H,34,35)/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCGKUDLWZLBBD-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CN(CC4=CC=CC=C4)C(=O)C=CC(=O)O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CN(CC4=CC=CC=C4)C(=O)/C=C/C(=O)O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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